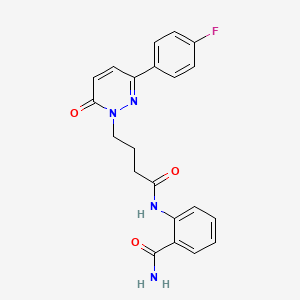

2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Anticancer Activity

A study by Mehvish and Kumar (2022) involved the synthesis of a new series of pyridazinone derivatives aimed at exhibiting potential antioxidant activity. The synthesis process included esterification, hydrazinolysis, and cyclization steps to produce compounds with promising in-vitro antioxidant activity, as assessed by DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were conducted to explore the interaction of these compounds with cyclin-dependent kinase proteins and DNA, suggesting their potential in anticancer applications (Mehvish & Kumar, 2022).

Antimicrobial and Antifungal Properties

Patil et al. (2015) synthesized novel benzimidazole derivatives with fluorescence properties, which were thermally stable and showed significant antibacterial activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial activity was evaluated using the well-diffusion method, indicating the potential use of these compounds in developing new antimicrobial agents (Patil et al., 2015).

Herbicidal Activity

A study by Huang et al. (2005) focused on the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating their promising antimicrobial activity. These compounds were evaluated for their potential as herbicides, indicating the diverse applications of fluorinated compounds in both medical and agricultural sectors (Huang et al., 2005).

Chemosensor Applications

Ravichandiran et al. (2019) designed and synthesized a phenoxazine-based fluorescence chemosensor for selective detection of Ba2+ ions, demonstrating its high selectivity and sensitivity. This research highlights the potential application of benzamide derivatives in developing sensitive and selective chemosensors for metal ions, which could have significant implications in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .

Mode of Action

It is known to interact with its target, dipeptidyl peptidase 4, and potentially inhibit its activity . This interaction could lead to changes in the metabolic processes regulated by this enzyme.

Biochemical Pathways

The compound’s interaction with Dipeptidyl peptidase 4 affects the glucose metabolism pathway . By inhibiting this enzyme, the compound could potentially increase the levels of incretin hormones, which stimulate insulin secretion in response to meals and decrease glucagon secretion .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on glucose metabolism . By inhibiting Dipeptidyl peptidase 4, the compound could potentially help regulate blood glucose levels, providing a therapeutic benefit for individuals with type 2 diabetes .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in an acidic environment . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . This suggests that both the concentration of the compound and the temperature of the environment can affect its efficacy .

Properties

IUPAC Name |

2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQCZYNWYOFQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)

![1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2869667.png)

![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)

![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)

![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)

![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)